N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 3-methoxybenzoyl chloride with piperidine to form the intermediate N-(3-methoxybenzoyl)piperidine. This intermediate is then reacted with 6-methylpyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can be compared with other piperidine derivatives such as:
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: This compound has similar structural features but differs in its pharmacological profile and applications.
N-[1-(3-methoxybenzoyl)piperidin-4-ylidene]hydroxylamine: Another related compound with distinct chemical properties and uses.
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H22N4O2/c1-13-10-17(20-12-19-13)21-15-6-8-22(9-7-15)18(23)14-4-3-5-16(11-14)24-2/h3-5,10-12,15H,6-9H2,1-2H3,(H,19,20,21) |
InChI Key |
HJLXLXDPICJNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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